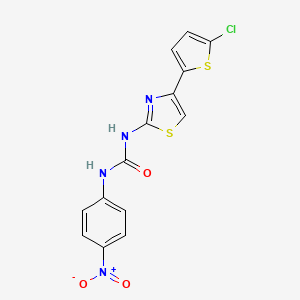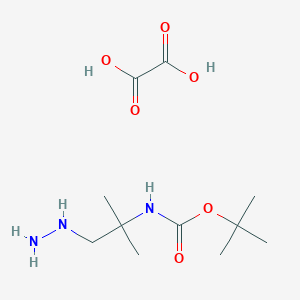
Methyl 2-(1,3-dioxoisoindol-2-yl)-5-fluorosulfonyloxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1,3-dioxoisoindol-2-yl)-5-fluorosulfonyloxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl 2-(1,3-dioxoisoindol-2-yl)-5-fluorosulfonyloxybenzoate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that Methyl 2-(1,3-dioxoisoindol-2-yl)-5-fluorosulfonyloxybenzoate can induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been found to have anti-inflammatory effects and may be useful in the treatment of certain inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 2-(1,3-dioxoisoindol-2-yl)-5-fluorosulfonyloxybenzoate in lab experiments is its fluorescent properties, which make it useful as a probe for the detection of metal ions. Additionally, the compound has shown promising anti-cancer activity in vitro. However, the limitations of the compound include its limited solubility in aqueous solutions and its potential toxicity.
Orientations Futures
There are several potential future directions for the study of Methyl 2-(1,3-dioxoisoindol-2-yl)-5-fluorosulfonyloxybenzoate. One area of interest is the development of new materials for organic electronics, as the compound has shown promise in this field. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential use as an anti-cancer agent. Finally, the development of new synthesis methods for the compound may also be an area of future research.
Méthodes De Synthèse
The synthesis of Methyl 2-(1,3-dioxoisoindol-2-yl)-5-fluorosulfonyloxybenzoate involves the reaction of 2-amino-3-nitrobenzoic acid with 1,3-dioxoisoindoline-2-carboxylic acid in the presence of thionyl chloride. The resulting compound is then reacted with sodium fluoride and methyl chloroformate to obtain the final product.
Applications De Recherche Scientifique
Methyl 2-(1,3-dioxoisoindol-2-yl)-5-fluorosulfonyloxybenzoate has been found to have potential applications in various fields of scientific research. It has been studied as a fluorescent probe for the detection of metal ions, as well as a potential anti-cancer agent. Additionally, the compound has been investigated for its use in the development of new materials for organic electronics.
Propriétés
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)-5-fluorosulfonyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO7S/c1-24-16(21)12-8-9(25-26(17,22)23)6-7-13(12)18-14(19)10-4-2-3-5-11(10)15(18)20/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGJVPATOBKGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OS(=O)(=O)F)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclobutyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2672991.png)
![2-[1-(3-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2672992.png)


![3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B2672997.png)
![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2672999.png)
![N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2673000.png)



![N-(furan-2-ylmethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2673011.png)

![(Z)-ethyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2673013.png)
